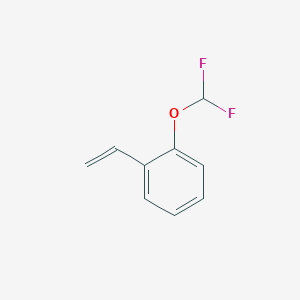
2-(Difluoromethoxy)styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)styrene is an organic compound characterized by the presence of a difluoromethoxy group attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)styrene typically involves the introduction of the difluoromethoxy group to a styrene derivative. One common method is the reaction of a styrene derivative with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl ethers in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)styrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxy-substituted products.
Reduction: Reduction reactions can lead to the formation of difluoromethoxy-substituted alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions include difluoromethoxy-substituted alcohols, alkanes, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)styrene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)styrene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethoxy)styrene
- 2-(Methoxy)styrene
- 2-(Chloromethoxy)styrene
Comparison
2-(Difluoromethoxy)styrene is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group provides a balance between lipophilicity and hydrophilicity, making it more versatile in various applications. In contrast, the trifluoromethoxy group increases lipophilicity, while the methoxy group enhances hydrophilicity .
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-ethenylbenzene |
InChI |
InChI=1S/C9H8F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h2-6,9H,1H2 |
InChI-Schlüssel |
DXAFHCFQIDLQNL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





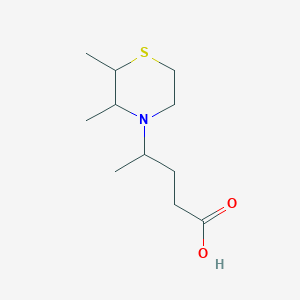
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
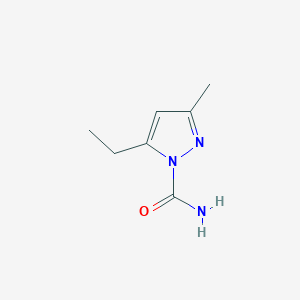
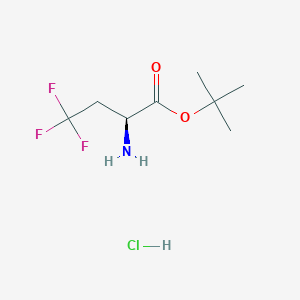
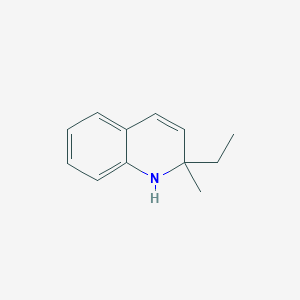

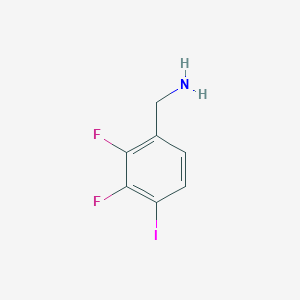
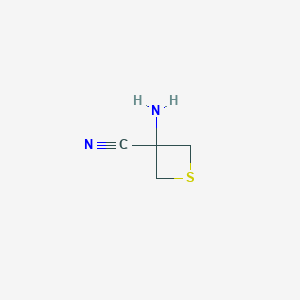
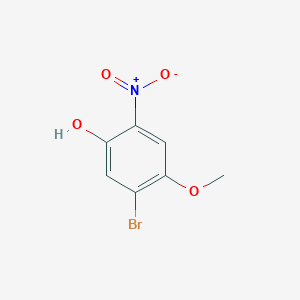
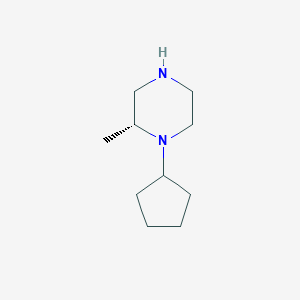
![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
